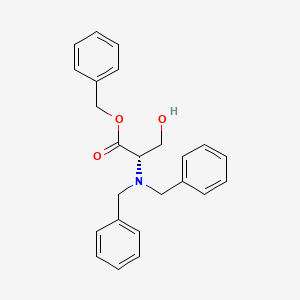

Benzyl dibenzyl-l-serinate

Description

Evolution of L-Serine Derivatives in Contemporary Chemical Research

L-serine, a non-essential amino acid, has transcended its biological role as a protein constituent to become a valuable and inexpensive starting material in chemical synthesis. wiley.com Its structure, featuring a primary hydroxyl group, an amine, and a carboxylic acid, provides three distinct points for chemical modification. wiley.com This versatility has led to the development of a vast library of L-serine derivatives, each with tailored properties for specific synthetic applications.

Early research often focused on simple protections of its functional groups to facilitate peptide synthesis. However, contemporary chemical research explores more complex modifications. Scientists have developed serine derivatives that act as ligands for metal catalysts, enhancing the efficiency and selectivity of reactions like the Diels-Alder reaction. wiley.comsciforum.net Other derivatives are designed as precursors for complex, biologically active molecules, including compounds with potential therapeutic applications against a range of diseases. ontosight.aiontosight.ai The ability to modify serine's structure, for instance by attaching lipophilic groups, can alter its physical and chemical properties, influencing its solubility, stability, and interaction with biological targets. ontosight.ai This evolution from a simple amino acid to a tunable chemical entity highlights the dynamic role of L-serine derivatives in modern research.

Significance of Serine-Based Chiral Building Blocks

The concept of chirality is central to the function of many complex molecules, particularly in biology and medicine. L-serine, like most amino acids (with the exception of glycine), is a chiral molecule, existing in a specific three-dimensional arrangement. britannica.com This inherent stereochemistry is its most valuable feature in asymmetric synthesis, the practice of creating specific enantiomers of a chiral product.

When used in synthesis, L-serine functions as a "chiral building block," or synthon. This means its pre-existing, defined stereocenter is incorporated into a larger, more complex molecule, transferring its chirality to the final product. This strategy bypasses the often difficult and costly process of creating chirality from non-chiral starting materials. Serine-based synthons are crucial for building molecules where biological activity is dependent on a precise 3D structure. researchgate.net The development of configurationally stable L-serine derivatives, which resist racemization (the loss of chiral integrity), has been a key research goal, ensuring that the chirality is preserved throughout multi-step synthetic sequences. acs.org

Contextualizing Benzyl (B1604629) Dibenzyl-L-Serinate within Amino Acid Derivative Research

Benzyl dibenzyl-l-serinate, also known as N,N-Dibenzyl-L-serine benzyl ester, is a prime example of a protected amino acid derivative designed for use in organic synthesis. chemicalbook.com In this compound, the normally reactive functional groups of L-serine are masked with benzyl groups:

The amine group is converted to a dibenzylamine.

The carboxylic acid group is converted to a benzyl ester.

These benzyl groups serve as protecting groups. They prevent the amine and carboxyl functions from participating in unwanted side reactions while other chemical transformations are carried out on the molecule, such as on the still-available hydroxyl group. The synthesis of related structures, like Methyl N,N-Dibenzyl-L-serinate, has been achieved via reductive alkylation from the corresponding L-serine ester hydrochloride, demonstrating a common pathway for creating such N,N-dibenzylated derivatives. sorbonne-universite.fr This strategic protection makes this compound a stable, versatile intermediate, ready to be incorporated into a larger molecular framework. ontosight.ai

Table 1: Physicochemical Properties of N-Benzyloxycarbonyl-L-serine benzyl ester Note: Data for the closely related and commercially available N-benzyloxycarbonyl-L-serine benzyl ester is provided for reference, as detailed public data for this compound is sparse.

| Property | Value | Source |

| Molecular Formula | C18H19NO5 | nih.gov |

| Molecular Weight | 329.3 g/mol | nih.gov |

| Melting Point | 83-86 °C | chembk.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

Scope and Relevance for Complex Molecular Architectures

The primary relevance of this compound is as a versatile intermediate for the construction of complex molecular architectures. By temporarily masking the amine and carboxyl groups, the benzyl protecting groups allow chemists to selectively perform reactions on other parts of the molecule. Once these transformations are complete, the benzyl groups can be removed under specific chemical conditions, typically through hydrogenolysis, to reveal the original amine and carboxylic acid functionalities for further reactions, such as peptide bond formation.

This approach is fundamental to the convergent synthesis of complex natural products, peptides, and peptidomimetics. ontosight.ai The use of such a protected chiral building block ensures that the stereochemical integrity of the original L-serine is maintained throughout the synthesis. Therefore, this compound and similar derivatives are not end products themselves, but crucial tools that enable the efficient and stereocontrolled assembly of intricate, high-value molecules used in pharmaceutical and materials science research. ntu.edu.sg

Structure

3D Structure

Properties

Molecular Formula |

C₂₄H₂₅NO₃ |

|---|---|

Molecular Weight |

375.46 |

Synonyms |

N,N-Bis(phenylmethyl)serine Phenylmethyl Ester; |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Benzyl Dibenzyl L Serinate

Selective Functional Group Transformations

The trifunctional nature of Benzyl (B1604629) dibenzyl-L-serinate allows for selective reactions at the ester, the dibenzylamino group, or the side-chain hydroxyl group, depending on the chosen reagents and conditions.

The benzyl ester group of Benzyl dibenzyl-L-serinate can be selectively cleaved or transformed into other esters, providing access to the free carboxylic acid or different ester derivatives, respectively.

Detailed Research Findings:

Ester Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under various conditions. Catalytic hydrogenation is a common method for cleaving benzyl esters, often using a palladium catalyst (Pd/C). nih.gov This method is advantageous as it can simultaneously remove the N-benzyl groups. Acid-catalyzed hydrolysis is another viable route to obtain the free carboxylic acid. nii.ac.jp For instance, treatment with a strong acid like trifluoroacetic acid (TFA) can effect the deprotection. uni-muenchen.de

Transesterification: The conversion of the benzyl ester to other esters, such as methyl or ethyl esters, can be achieved through transesterification. This reaction is typically catalyzed by acids or bases in the presence of the desired alcohol. A tetranuclear zinc cluster has been reported to catalyze the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), are also effective for esterification and hydrolysis, offering a green chemistry approach. mdpi.com

| Transformation | Reagents/Catalyst | Typical Conditions | Product | Reference(s) |

| Hydrolysis | Pd/C, H₂ | Ambient temperature and pressure | N,N-Dibenzyl-L-serine | nih.gov |

| Hydrolysis | Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂ | N,N-Dibenzyl-L-serine | uni-muenchen.de |

| Transesterification | Zinc Cluster Catalyst, R'OH | Mild conditions | N,N-Dibenzyl-L-serine R'-ester | organic-chemistry.org |

| Enzymatic Hydrolysis | Lipase (e.g., CALB) | Organic solvent | N,N-Dibenzyl-L-serine | mdpi.com |

The benzyl ester functionality can undergo aminolysis to form amide bonds directly. However, a more common and controlled strategy involves a two-step process: hydrolysis of the ester to the free carboxylic acid, followed by a coupling reaction with an amine.

Detailed Research Findings:

Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. nih.govrsc.org While direct aminolysis of the benzyl ester is possible, the reaction of the corresponding carboxylic acid with an amine using coupling reagents is generally more efficient and widely employed. researchgate.net

Activation: The carboxylic acid (obtained from hydrolysis as per section 3.1.1) is activated using a coupling reagent. Common activators include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Coupling: The activated acid then reacts with a primary or secondary amine to form the desired amide bond. nih.gov

Enzymatic methods using lipases have also been developed for the direct amidation of carboxylic acids and amines, offering a sustainable alternative to chemical coupling reagents. mdpi.com Flow chemistry techniques have been optimized to suppress side reactions and improve yields in amide bond formation, for instance, by generating reactive acid chlorides in situ using triphosgene (B27547) with very short reaction times. nih.gov

Reactions Involving the N,N-Dibenzylamino Moiety

The N,N-dibenzyl group serves as a robust protecting group for the primary amine of the serine backbone. Its removal reveals the free amine, and its presence is critical for guiding the stereochemical outcome of certain reactions.

The removal of both benzyl groups from the nitrogen atom is a key step in many synthetic sequences. This transformation can be achieved through catalytic hydrogenation or, more recently, through advanced catalytic and enzymatic systems.

Detailed Research Findings:

Catalytic Hydrogenation (Standard Method): The most common method for N-debenzylation is catalytic hydrogenation. nih.gov Research shows that using a Palladium-on-carbon (Pd/C) catalyst in a solvent mixture of 5% ethanol (B145695) in ethyl acetate (B1210297) effectively removes the dibenzyl group. nih.gov The efficiency of this reaction can be sensitive to impurities, such as residual diisopropyl azodicarboxylate (DIAD) from previous steps, which may require higher proportions of ethanol for full conversion. nih.gov

Facilitated Catalytic Hydrogenation: A significant improvement in the Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups has been demonstrated by using a mixed catalyst system with niobic acid-on-carbon (Nb₂O₅/C). nih.gov This heterogeneous acidic co-catalyst facilitates the reaction, allowing for completion in much shorter times compared to using Pd/C alone. A key advantage is that the catalysts are easily removed by filtration, and the product is obtained without needing a separate neutralization step. nih.gov

Enzymatic Deprotection: A novel and selective method for N-benzyl deprotection utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. rsc.org This biocatalytic approach offers a green alternative to traditional heavy metal catalysts. rsc.org

| Deprotection Method | Catalyst/Reagent | Key Features | Reference(s) |

| Catalytic Hydrogenation | Pd/C, H₂ | Standard, effective method; sensitive to impurities. | nih.govnih.gov |

| Facilitated Hydrogenation | Pd/C + Nb₂O₅/C, H₂ | Faster reaction times; easy catalyst removal; no neutralization needed. | nih.gov |

| Enzymatic Oxidation | Laccase/TEMPO | Green, biocatalytic method; avoids heavy metals. | rsc.org |

The N,N-dibenzylamino moiety in serine derivatives plays a crucial role in the synthesis of β-lactam-containing pseudopeptides, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net

Detailed Research Findings:

In the stereoselective synthesis of β-lactam pseudopeptides, the N,N-dibenzyl protecting group has proven essential for achieving high yields and desired stereoselectivity. nih.gov The key transformation is an intramolecular N1-C4 cyclization of a dibenzyl-protected serine-containing dipeptide, typically achieved through a Mitsunobu reaction. nih.govresearchgate.net

Reaction Conditions: The cyclization is generally performed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) in a solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.com

Role of the N,N-Dibenzyl Group: The use of the N,N-dibenzyl group is critical. It prevents the formation of aziridine (B145994) byproducts, a common side reaction when primary amines or less bulky protecting groups are used. mdpi.com Comparative studies show that other protecting groups, such as phthalimide (B116566) or trityl, lead to lower yields or different, undesired products under the same Mitsunobu conditions. mdpi.comresearchgate.net The electron-donating and steric properties of the dibenzyl group appear optimal for facilitating the desired β-lactam ring formation. nih.gov

Stereoselectivity: The reaction demonstrates high diastereoselectivity, which can be influenced by the choice of solvent. For many substrates, THF provides high diastereomeric ratios. However, for substrates with a more acidic Cα' proton, epimerization can occur, and using a solvent like dimethylformamide (DMF) may be necessary, sometimes at the cost of stereoselectivity. nih.gov

| Reactant | Reagents | Solvent | Product | Yield/Outcome | Reference(s) |

| N,N-Dibenzyl-seryl-phenylalanine derivative | DIAD, PPh₃ | THF | β-Lactam Pseudopeptide | High yield and diastereoselectivity | nih.govmdpi.com |

| Phthalimido-seryl-phenylalanine derivative | DIAD, PPh₃ | THF | Dehydrodipeptide and β-Lactam | Low (15%) yield of β-lactam | mdpi.comresearchgate.net |

| Trityl-seryl-phenylalanine derivative | CH₃SO₂Cl, Et₃N | CH₂Cl₂ | Aziridine and Oxazoline derivatives | No β-lactam formation | mdpi.com |

Transformations at the Serine Side Chain

The primary hydroxyl group of the serine side chain is a key nucleophilic center, and its reactivity is central to many transformations of this compound, most notably in cyclization reactions.

Detailed Research Findings:

The most significant transformation involving the serine side chain of N,N-dibenzyl-L-serine derivatives is its participation as an intramolecular nucleophile in the synthesis of β-lactams. nih.govmdpi.com

Intramolecular Cyclization: In the Mitsunobu reaction discussed previously (Section 3.2.2), the serine hydroxyl group is the nucleophile that attacks the activated peptide backbone, leading to the N1-C4 bond formation and the closure of the four-membered β-lactam ring. nih.gov The success of this cyclodehydration step is highly dependent on the N-protecting group, with the N,N-dibenzyl group providing the best results. mdpi.com

General Nucleophilicity: The side chain of serine is chemically similar to a primary alcohol like ethanol. libretexts.org While generally of moderate reactivity, its nucleophilicity can be significantly enhanced upon deprotonation to form an alkoxide. This principle is exploited in base-promoted cyclization reactions. libretexts.org

Chemoselectivity: In complex molecules, the reactivity of the serine hydroxyl must be considered in the context of other functional groups. For example, in peptide ligation strategies, the amino group of an internal lysine (B10760008) residue can sometimes compete with the N-terminal serine's functional groups during imine formation steps, although studies suggest the ligation can proceed efficiently without being significantly inhibited. frontiersin.org In the context of this compound, the protected primary amine cannot compete, leaving the hydroxyl group as a primary site for nucleophilic attack or other modifications like etherification or acylation, should those transformations be desired.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The primary hydroxyl group in N,N-Dibenzyl-L-serine benzyl ester is a key site for chemical modification. The presence of the bulky and electron-donating dibenzyl groups on the nitrogen atom effectively shields it and reduces its nucleophilicity, thereby favoring reactions at the sterically more accessible and reactive hydroxyl group. This chemoselectivity is crucial for derivatizing the molecule without affecting the protected amine.

Esterification: The hydroxyl group can be readily acylated to form esters. This transformation is typically achieved using acylating agents like acid anhydrides or acyl chlorides. To ensure chemoselective O-acylation over any potential N-acylation, reactions are often conducted under specific conditions. For instance, carrying out the reaction in an acidic medium protonates the tertiary amine, preventing it from competing as a nucleophile. beilstein-journals.org This principle allows for the selective formation of O-acyl derivatives. beilstein-journals.org The protection of the hydroxyl group via esterification can be a critical step in multi-step syntheses to prevent its interference in subsequent reactions, such as those targeting the carboxylate ester function. nih.gov

Etherification: Similarly, the hydroxyl group can be converted into an ether. This is commonly achieved by reaction with alkyl halides (like benzyl bromide) or silyl (B83357) halides (like tert-butyldimethylsilyl chloride) under basic conditions. The resulting ether linkage provides a stable protecting group for the hydroxyl function, which can be cleaved under specific conditions later in a synthetic sequence.

The table below outlines potential reagents for these modifications, leading to various derivatives of N,N-Dibenzyl-L-serine benzyl ester.

| Transformation | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride (B1165640) | Acid catalyst (e.g., H₃PO₄) | N,N-Dibenzyl-O-acetyl-L-serine benzyl ester |

| Esterification | Benzoyl Chloride | Base (e.g., Pyridine, DMAP) | N,N-Dibenzyl-O-benzoyl-L-serine benzyl ester |

| Etherification | Benzyl Bromide | Base (e.g., NaH) | N,N-Dibenzyl-O-benzyl-L-serine benzyl ester |

| Etherification | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Base (e.g., Imidazole (B134444), Triethylamine) | N,N-Dibenzyl-O-(tert-butyldimethylsilyl)-L-serine benzyl ester |

Conversion to Other Chiral Building Blocks

N,N-Dibenzyl-L-serine benzyl ester is a valuable precursor for the synthesis of other important chiral building blocks. sorbonne-universite.fr The most common strategy involves the transformation of the benzyl ester moiety into an aldehyde or an alcohol, which then serve as versatile intermediates. acs.org

Synthesis of Chiral Allylic Amines: A notable application is the one-pot tandem reduction-olefination procedure to synthesize enantiomerically pure allylic amines. beilstein-journals.org In this process, the benzyl ester is first reduced at low temperature (-78 °C) with diisobutylaluminium hydride (DIBAL-H) to generate the intermediate N,N-dibenzyl-L-serinal. This unstable aldehyde is not isolated but is immediately treated in situ with a phosphorus ylide (Wittig reagent) to yield the corresponding allylic amine. beilstein-journals.org This method is advantageous as it avoids the isolation of the often-unstable amino aldehyde and can be performed without protecting the hydroxyl group. beilstein-journals.org

Research has shown that fine-tuning the reduction conditions is crucial for achieving good yields. beilstein-journals.org The table below summarizes the results of a study on the one-pot conversion of N,N-dibenzylamino benzyl ester of L-serine (referred to as compound 3 ) to the corresponding allylic amine product ((E)-4a) using ethyl 2-(triphenylphosphoranylidene)acetate. beilstein-journals.org

| Entry | DIBAL-H (equiv.) | Addition Protocol | Yield (%) |

| 1 | 1.1 | 1 portion | 30 |

| 2 | 1.1 | 2 portions | 51 |

| 3 | 1.2 | 1 portion | 38 |

| 4 | 1.2 | 2 portions | 65 |

| 5 | 1.3 | 2 portions | 45 |

Table based on data for the tandem reduction-olefination of N,N-dibenzylamino benzyl ester of L-serine. beilstein-journals.org

Synthesis of Chiral Aziridines and Diamino Esters: Another significant transformation involves the conversion of N,N-dibenzyl serine esters into chiral aziridines. For example, N,N-dibenzyl serine methyl ester can be converted into an activated intermediate, which then undergoes intramolecular cyclization to form a reactive aziridinium (B1262131) ion. researchgate.netacs.org These chiral aziridinium ions are powerful electrophiles that can be opened by various nucleophiles to afford a range of enantiomerically pure products, including β-amino and α,β-diamino esters, which are valuable building blocks for synthesizing biologically active peptides and other complex molecules. researchgate.netmdpi.com

The versatility of N,N-Dibenzyl-L-serine benzyl ester and its derivatives as precursors to highly functionalized chiral building blocks underscores their importance in modern asymmetric synthesis. sorbonne-universite.fracs.org

Applications of Benzyl Dibenzyl L Serinate As a Synthetic Building Block

Role in the Synthesis of Complex Natural Products and Analoguesrsc.org

The synthesis of natural products and their analogues is a cornerstone of chemical science, often leading to the discovery of new therapeutic agents. rsc.org Protected amino acids, including O-benzyl-L-serine derivatives, are fundamental chiral building blocks in the assembly of these intricate molecules. The O-benzyl group serves as a robust protecting group for the serine side-chain hydroxyl function, preventing unwanted side reactions during the construction of the carbon skeleton.

O-benzyl-L-serine derivatives are critical starting materials for the synthesis of a wide array of bioactive molecules. Their utility lies in their ability to introduce a specific stereocenter and a functionalized side chain that can be further elaborated. The synthesis of novel peptides with potential therapeutic applications often relies on such protected amino acids. researchgate.net These building blocks are incorporated into larger structures that may exhibit antimicrobial, anticancer, or other biological activities. nih.gov For example, the synthesis of branched peptides, which can mimic natural structures and improve biological activity and stability, can utilize side-chain benzyl (B1604629) esters as precursors for further chemical modifications. nih.gov

Research has demonstrated the synthesis of various biologically relevant compounds starting from benzyl-protected precursors. These include heterocyclic structures with potential antimicrobial and anticancer properties. nih.gov The strategic use of these building blocks allows chemists to build complex molecules with precise control over their three-dimensional structure, which is often crucial for their biological function. asu.edu

Table 1: Examples of Bioactive Compound Classes Synthesized Using Serine Derivatives

| Compound Class | Therapeutic Potential | Role of Serine Derivative |

| Modified Peptides | Antimicrobial, Anti-inflammatory | Provides chiral backbone and functional side chain. researchgate.netnih.gov |

| Heterocycles | Anticancer, Antimicrobial | Acts as a scaffold for ring formation. nih.gov |

| Natural Product Analogues | Various (e.g., immunosuppressants) | Introduces specific stereochemistry and functionality. nih.gov |

In peptide synthesis, the protection of reactive side chains is essential to ensure the correct sequence and prevent unwanted reactions. The benzyl group is a widely used protecting group for the hydroxyl side chain of serine. peptide.com O-benzyl-L-serine, often with its amino group protected by a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, is a standard reagent in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. peptide.comnih.gov

During SPPS, the O-benzyl group remains stable while the temporary Nα-protecting group is repeatedly removed for chain elongation. nih.gov It is typically cleaved at the final stage of synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through hydrogenolysis. peptide.comresearchgate.net This strategy allows for the precise and efficient assembly of complex peptides and even small proteins. nih.gov The incorporation of O-benzyl-L-serine is crucial for creating peptides with specific hydrophilic properties and hydrogen-bonding capabilities, which can be vital for their binding to biological receptors. peptide.com

Utilisation in Asymmetric Synthesis and Chiral Inductionemory.edu

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is critical in the pharmaceutical industry. The inherent chirality of L-serine derivatives can be leveraged to control the stereochemical outcome of synthetic transformations.

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org While benzyl dibenzyl-L-serinate itself is primarily a building block, derivatives of chiral amino acids are frequently employed as chiral auxiliaries or as ligands in chiral catalysts. The principle involves using the fixed stereocenter of the serine derivative to create a diastereoselective environment, influencing the approach of reagents to a reactive center. wikipedia.org For instance, a chiral benzyl group can itself act as both a protecting group and a chiral auxiliary, guiding the stereochemical course of nucleophilic additions to ketones with high diastereoselectivity. researchgate.net This approach enables the synthesis of enantiomerically pure compounds by controlling the formation of new stereocenters relative to the one present in the auxiliary.

The use of chiral auxiliaries and catalysts derived from amino acids enables a wide range of enantioselective transformations. epfl.ch These reactions are designed to produce a single enantiomer of the desired product. One notable application is in C-H functionalization reactions, where a rhodium catalyst, in conjunction with a chiral ligand or auxiliary, can direct the insertion of a carbene into a C-H bond with high diastereoselectivity and enantioselectivity. emory.eduorganic-chemistry.org

By attaching a chiral auxiliary to a reactant, chemists can effectively block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction, thus leading to a specific stereoisomer. wikipedia.org This strategy has been successfully applied to various reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.org

Table 2: Selected Enantioselective Transformations

| Transformation Type | Description | Role of Chiral Moiety |

| C-H Functionalization | Insertion of a functional group into a C-H bond. | A chiral catalyst or auxiliary directs the approach of the reagent, controlling stereochemistry. emory.edu |

| Alkylation | Formation of a new carbon-carbon bond by adding an alkyl group. | The chiral auxiliary shields one face of the enolate, leading to diastereoselective alkylation. wikipedia.org |

| Aldol Reaction | Reaction between an enolate and a carbonyl compound. | The stereochemistry of the chiral auxiliary dictates the facial selectivity of the reaction. wikipedia.org |

| Heck/Suzuki Coupling | Palladium-catalyzed cross-coupling reactions. | Chiral ligands on the metal catalyst create an asymmetric environment for the reaction. rsc.org |

Construction of Heterocyclic Compoundsopenmedicinalchemistryjournal.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and natural products. Amino acids are excellent precursors for the synthesis of nitrogen-containing heterocycles. O-benzyl-L-serine can be used as a versatile starting material for constructing various heterocyclic systems.

The functional groups of serine can be manipulated to participate in cyclization reactions. For example, the amino and carboxyl groups can be used to form lactams, while the side-chain hydroxyl group can be converted into a leaving group or a nucleophile to participate in ring-forming reactions. The synthesis of complex indole (B1671886) derivatives and quinoxalines has been achieved starting from 1-benzyl-indole precursors, demonstrating the utility of the benzyl group in the synthesis of heterocyclic structures. nih.gov The construction of enantioenriched isoindolinones, a valuable motif in pharmaceuticals, has been accomplished through palladium-catalyzed reactions involving amino-acid-derived precursors. rsc.org These synthetic strategies highlight the value of protected amino acids like this compound as foundational components for building the complex ring systems found in many bioactive molecules.

Synthesis of Nitrogen-Containing Heterocycles

The serine scaffold is a common starting point for the synthesis of various heterocyclic systems due to its inherent functionality. While the direct use of this compound for a broad range of nitrogen-containing heterocycles is not extensively documented, its structure lends itself to potential intramolecular cyclization strategies following selective deprotection. The development of novel and efficient methods for constructing carbo- and heterocycles is a significant area of interest in synthetic organic chemistry. Methodologies such as radical cascade cyclization of 1,n-enynes and diynes have emerged as powerful strategies for preparing these structures. rsc.org

The transformation of appropriately modified serine derivatives can lead to the formation of five, six, or seven-membered nitrogen-containing rings through various synthetic routes, including reductive amination, Staudinger reactions, and Curtius or Schmidt rearrangements. researchgate.net For instance, a unified approach has been developed for the tandem preparation of diverse nitrogen heterocycles through the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations. rsc.org Although specific examples commencing from this compound are sparse in the literature, its role as a protected chiral precursor suggests its potential utility in complex synthetic pathways targeting novel heterocyclic compounds.

Formation of β-Lactam Systems

A significant application of dibenzyl-protected serine derivatives is in the stereoselective synthesis of β-lactams (azetidin-2-ones). nih.gov The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. rsc.org The synthesis of β-lactam-containing pseudopeptides using dibenzyl-protected serine dipeptides has been successfully achieved through the Mitsunobu reaction. nih.govnih.gov

In this synthetic approach, a dipeptide containing N-dibenzylserine is subjected to intramolecular cyclization under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate). The dibenzylamino group is crucial for the success of this reaction. It was demonstrated that other protecting groups, such as trityl or tert-butoxycarbonyl (Boc), were not suitable, leading to undesired side products like dehydrodipeptides. The bulky and electron-donating nature of the dibenzyl group facilitates the desired intramolecular SN2 cyclization, leading to the formation of the four-membered β-lactam ring with high yield and stereoselectivity. nih.gov

The reaction proceeds with a clean inversion of stereochemistry at the β-carbon of the serine residue, a characteristic feature of the Mitsunobu reaction. This method provides an efficient pathway to chiral 3-amino-azetidin-2-one derivatives, which are valuable intermediates for the synthesis of more complex bioactive molecules. nih.gov

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Methyl dibenzyl-L-seryl-L-phenylalaninate | DIAD, PPh3, THF, 0 °C to rt | β-Lactam dipeptide | 45% |

Contribution to the Synthesis of Unnatural Amino Acids and Derivatives

Unnatural amino acids are crucial components in medicinal chemistry, offering a way to enhance the properties of peptides and create novel therapeutic agents. bioascent.com They can improve metabolic stability, receptor affinity, and selectivity. researchgate.net Serine is a valuable precursor for a wide array of optically pure unnatural amino acids. princeton.edu

This compound, as a fully protected chiral building block, is an excellent starting material for these syntheses. The protecting groups can be selectively removed to unmask the amine, carboxylic acid, or hydroxyl group for further modification. For example, the O-benzyl group can be cleaved to allow for functionalization of the side chain, a key step in converting serine into other amino acids.

A notable strategy involves the conversion of serine into a β-bromoalkyl intermediate, which can then participate in cross-coupling reactions with a diverse set of aryl halides. princeton.edu This metallaphotoredox-catalyzed method allows for the synthesis of artificial analogues of phenylalanine, tryptophan, and histidine with complete retention of enantiopurity. princeton.edu While this research starts from a tosylated serine derivative, the principle of using a protected, activated serine backbone is central. This compound is a stable, readily prepared precursor that fits this profile for elaboration into various complex and valuable unnatural amino acids. nih.gov

| Unnatural Amino Acid Class | Example Structure | Synthetic Approach from Serine Derivative |

|---|---|---|

| Phenylalanine Analogues | Aryl-substituted alanines | Photocatalytic cross-electrophile coupling of a β-bromoalanine intermediate with aryl halides. |

| Tryptophan Analogues | Substituted indole-alanines | Coupling with indole derivatives. |

| Histidine Analogues | Substituted imidazole-alanines | Coupling with imidazole (B134444) derivatives. |

| Heterocyclic Amino Acids | Pyridine, pyrimidine, and quinoline-containing amino acids | Coupling with various heterocyclic halides. |

Advanced Spectroscopic and Structural Elucidation of Benzyl Dibenzyl L Serinate

Elucidation of Chiral Stereochemistry

The inherent chirality of Benzyl (B1604629) dibenzyl-l-serinate, originating from the L-serine backbone, is a key feature that can be investigated using chiroptical and crystallographic methods.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules like Benzyl dibenzyl-l-serinate. ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.

For this compound, the presence of multiple chromophores, including the three phenyl rings of the benzyl groups and the ester carbonyl group, is expected to give rise to a complex and informative chiroptical signature. The electronic transitions associated with these groups, particularly the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group, would be the primary contributors to the observed ORD and CD spectra. The spatial arrangement of these chromophores relative to the chiral center on the serine backbone would dictate the sign and magnitude of the Cotton effects observed in the spectra. Studies on related serine polypeptides have demonstrated the utility of ORD and infrared spectroscopy in conformational analysis. nih.gov Furthermore, research on D-serine has shown that solid-state vibrational circular dichroism (VCD) can distinguish between enantiomers based on their mirror-image VCD signals in the mid-infrared range. nih.gov

Table 1: Expected Chiroptical Data for this compound

| Technique | Expected Observation | Wavelength Range (nm) | Associated Chromophore |

|---|---|---|---|

| CD | Positive/Negative Cotton Effect | 250-280 | Phenyl (π → π*) |

| CD | Positive/Negative Cotton Effect | 210-230 | Ester Carbonyl (n → π*) |

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that suitable single crystals can be obtained. wikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule. wikipedia.org

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of the three benzyl groups would be indicated by C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the rings (in the 1450-1600 cm⁻¹ region). The ester functional group would be readily identifiable by a strong C=O stretching absorption, anticipated around 1735-1750 cm⁻¹. The C-O stretching of the ester and the ether linkage of the O-benzyl group would appear in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching vibration of the secondary amine is also a key diagnostic feature.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine |

| 3030-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1735-1750 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the benzyl groups. The symmetric stretching of the C=C bonds in the phenyl rings would give rise to prominent peaks. While the carbonyl stretch is also observable in Raman, it is typically weaker than in the IR spectrum. The collection of peaks in the Raman spectrum serves as a unique vibrational fingerprint for the molecule.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information for the structural assignment of this compound. While specific spectral data for this compound is not available, expected chemical shifts can be predicted based on data from related compounds such as O-benzyl-L-serine and other amino acid benzyl esters. rsc.orgnih.gov

The ¹H NMR spectrum would be characterized by distinct regions. The aromatic protons of the three benzyl groups would appear in the downfield region, typically between 7.2 and 7.5 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would likely appear as distinct signals, potentially singlets or AB quartets, in the range of 4.5 to 5.2 ppm. The protons on the serine backbone (α-CH and β-CH₂) would be expected in the 3.5 to 4.5 ppm region, with their exact chemical shifts and coupling patterns providing valuable conformational information.

The ¹³C NMR spectrum would show a signal for the ester carbonyl carbon around 170 ppm. The aromatic carbons would resonate in the 127-138 ppm range. The benzylic carbons and the carbons of the serine backbone would appear in the upfield region, typically between 50 and 80 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (15H) | 7.2 - 7.5 | Multiplet |

| Ester CH₂ (2H) | ~5.1 | Singlet |

| Ether CH₂ (2H) | ~4.5 | Singlet |

| Amine CH₂ (2H) | ~3.8 | AB quartet |

| α-CH (1H) | ~3.7 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~171 |

| Aromatic C (ipso) | ~136-138 |

| Aromatic CH | ~127-129 |

| Ester CH₂ | ~67 |

| Ether CH₂ | ~73 |

| Amine CH₂ | ~54 |

| α-C | ~58 |

Advanced 1H and 13C NMR Techniques

Advanced one-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR spectroscopy, provide the foundational information for determining the chemical structure of this compound. These methods offer insights into the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the various protons in the molecule. The aromatic protons of the three benzyl groups would likely appear in the downfield region, typically between 7.2 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) rings. oregonstate.educompoundchem.com The benzylic protons (CH₂) of the ester, ether, and amine functionalities would also exhibit characteristic chemical shifts. For instance, the benzylic protons of the benzyl ester and benzyl ether are expected to be in the range of 3.5-5.5 ppm. oregonstate.edu

The ¹³C NMR spectrum provides complementary information by identifying the chemical environment of each carbon atom. The carbon atoms of the aromatic rings would produce signals in the approximate range of 125-140 ppm. The carbonyl carbon of the ester group would be significantly deshielded, appearing further downfield, typically around 170 ppm. rsc.org The benzylic carbons and the carbons of the serine backbone would have characteristic shifts that are influenced by the neighboring functional groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| Benzylic-H (Ester) | ~5.1 - 5.3 | Singlet |

| Benzylic-H (Amine) | ~3.8 - 4.0 | Multiplet (AB system) |

| Benzylic-H (Ether) | ~4.5 - 4.7 | Singlet |

| α-H (Serine) | ~3.9 - 4.1 | Multiplet |

| β-H (Serine) | ~3.6 - 3.8 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 - 172 |

| Aromatic-C | ~127 - 138 |

| Benzylic-C (Ester) | ~66 - 68 |

| Benzylic-C (Amine) | ~55 - 57 |

| Benzylic-C (Ether) | ~72 - 74 |

| α-C (Serine) | ~58 - 60 |

| β-C (Serine) | ~69 - 71 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the molecule. sdsu.edu For this compound, cross-peaks would be expected between the α-proton and the β-protons of the serine backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This experiment would be crucial for assigning the carbon signals based on the more readily interpretable proton spectrum. For example, the signal for the α-proton of the serine moiety would show a correlation to the signal of the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for connecting different spin systems. For instance, the benzylic protons of the ester group would show correlations to the carbonyl carbon and the aromatic carbons of the attached benzyl group, confirming the ester linkage.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of the molecular ion would be expected to occur at the labile ester, ether, and amine linkages. A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. researchgate.net Cleavage of the benzyl groups from the serine core would lead to other characteristic fragment ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Structural Origin |

| 375.18 | [M]⁺ | Molecular Ion |

| 284.13 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 91.05 | [C₇H₇]⁺ | Tropylium cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized or isolated compound.

Mass Spectrometry Coupled with Chromatographic Techniques

Coupling mass spectrometry with chromatographic techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the separation of complex mixtures and the subsequent analysis of individual components. For a compound like this compound, LC-MS would be the more appropriate technique due to its polarity and likely thermal instability. nih.govchromatographyonline.comshimadzu.co.uk

An LC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and its mass spectrum for confirmation. This is particularly useful for monitoring the purity of the compound and for studying its behavior in complex matrices.

Computational and Theoretical Investigations of Benzyl Dibenzyl L Serinate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are essential for understanding the fundamental properties of a molecule at the atomic level. For Benzyl (B1604629) dibenzyl-L-serinate, these methods could provide a wealth of information.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of Benzyl dibenzyl-L-serinate would typically involve calculations to determine properties such as electron density distribution, molecular orbital shapes and energies, and electrostatic potential. These calculations would elucidate how the three benzyl groups—one on the carboxyl group, and two on the amine—influence the electronic environment of the chiral serine backbone. Such a study could, for instance, map the electron-rich and electron-poor regions of the molecule, offering insights into its potential for intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the benzyl groups and the rotatable bonds within the serine backbone suggest that this compound can adopt a multitude of conformations. Conformational analysis would aim to identify the most stable low-energy structures of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) or energy landscape could be generated. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This landscape would reveal the global minimum energy conformation as well as other local minima, providing a picture of the molecule's preferred shapes in the gas phase.

Analysis of Reactivity and Reaction Mechanisms

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical reactions. Computational methods offer powerful tools for this purpose.

Transition State Calculations

For any potential reaction involving this compound, such as deprotection or nucleophilic attack, transition state theory (TST) calculations would be instrumental. wikipedia.org By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. For example, calculations could compare the energy barriers for the removal of the different benzyl protecting groups, predicting the likely outcome of a deprotection reaction.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, FMO analysis would identify the distribution of these orbitals. It is plausible that the HOMO would be located on the electron-rich aromatic rings of the benzyl groups, while the LUMO might be associated with the carbonyl group of the ester. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. bhu.ac.inajchem-a.com

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Predicted Location/Value | Implication for Reactivity |

| HOMO Energy | High | Indicates susceptibility to electrophilic attack. |

| HOMO Location | Likely on the benzyl groups' π-systems. | These sites are the most probable for reaction with electrophiles. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |

| LUMO Location | Likely centered on the carbonyl carbon of the benzyl ester. | This site is the most probable for reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate to Large | Suggests good kinetic stability. |

Note: This table is predictive and based on general principles of organic chemistry, as no specific computational data for this compound is available.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent.

Computational models can simulate how the molecule interacts with different solvents. nih.govnih.govub.edu Given the presence of aromatic rings and the ester group, this compound is expected to be soluble in a range of organic solvents. Solvation models, such as the Polarizable Continuum Model (PCM), could be used to calculate the solvation free energy in various solvents, predicting its solubility and how the solvent might influence its conformational preferences. For instance, polar solvents might stabilize conformations with a larger dipole moment. These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.

In Silico Design of Novel Derivatives of this compound Remains an Unexplored Frontier in Computational Chemistry

Despite the growing role of computational methods in drug discovery and materials science, a thorough review of scientific literature and chemical databases reveals a significant gap in the in silico design and investigation of novel derivatives based on the specific chemical entity, this compound. Extensive searches for computational studies, molecular modeling, and theoretical investigations focused on this compound have yielded no specific research findings.

While the broader field of in silico drug design is well-established, with numerous studies on various benzyl derivatives and serine esters, the unique structural arrangement of this compound has not been a documented subject of such computational explorations. Consequently, there is no available data on designed novel derivatives, their predicted properties, or the computational methodologies that would have been employed for their design.

This lack of specific research means that data tables detailing potential derivatives, their molecular modifications, and predicted biological activities or physicochemical properties cannot be generated. The scientific community has yet to apply computational tools to explore the chemical space around this compound for the rational design of new molecules.

Therefore, this section cannot present detailed research findings on the in silico design of novel derivatives of this compound, as no such research appears to have been published. The potential for such studies remains, offering a prospective area for future computational chemistry research.

Research on Derivatives and Analogues of Benzyl Dibenzyl L Serinate

Modifications at the N,N-Dibenzyl Moiety

The N,N-dibenzyl group in benzyl (B1604629) dibenzyl-L-serinate serves as a crucial protecting group for the amino functionality of the serine backbone. Modifications at this position are undertaken to modulate the steric and electronic properties of the molecule, thereby influencing its reactivity in subsequent chemical transformations.

While the N,N-dibenzyl group offers robust protection, its removal often requires harsh conditions such as catalytic hydrogenation. This has prompted researchers to investigate alternative N-protecting groups that can be cleaved under milder and more specific conditions, enhancing the compound's utility in multi-step syntheses. The choice of an alternative protecting group is critical, especially in solid-phase peptide synthesis (SPPS), where orthogonality of protecting groups is paramount. biosynth.com

Commonly employed alternative N-protecting groups for amino acids, including serine, are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netiris-biotech.de The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, typically cleaved by piperidine. iris-biotech.de The benzyloxycarbonyl (Z or Cbz) group is another well-established protecting group, removable by catalytic hydrogenation or strong acids like HBr in acetic acid. creative-peptides.com

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Strong bases (e.g., Piperidine) |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation, HBr/AcOH, Na/liquid NH3 |

| p-Toluenesulfonyl | Tos | Na/liquid ammonia |

| o-Nitrobenzenesulfonyl | oNbs | Nucleophilic reagents |

| N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl | Nde | Nucleophilic reagents, Palladium |

This table provides a summary of common N-protecting groups and their respective cleavage conditions.

The synthesis of N-monoalkyl or N-monoaryl serine esters can be achieved through methods like reductive amination of the corresponding serine ester with an aldehyde or ketone. For instance, reacting L-serine methyl ester with benzaldehyde (B42025) forms an N-benzylidine imine, which can be reduced in situ to yield N-benzyl-L-serine methyl ester.

The introduction of aryl groups onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation of amino acid esters using aryl halides or triflates has been reported as an effective method. nih.gov These reactions allow for the introduction of a wide range of substituted aryl groups, offering a handle to modulate the electronic properties of the nitrogen atom.

The following table illustrates the types of N-substituents that can be introduced and the general synthetic methods employed.

| N-Substituent Type | General Synthetic Method | Example Reagents |

| N-Alkyl | Reductive Amination | Aldehydes, Ketones, Reducing agents (e.g., NaBH4) |

| N-Aryl | Palladium-catalyzed N-arylation | Aryl halides, Aryl triflates, Palladium catalysts |

This table outlines general methods for introducing N-alkyl and N-aryl substituents.

Alterations of the Serine Ester Group

The benzyl ester in benzyl dibenzyl-L-serinate can be replaced with various other ester functionalities to modify the compound's properties and reactivity. These alterations can influence solubility, crystallinity, and the ease of deprotection.

The synthesis of different esters of N,N-dibenzyl-L-serine can be achieved through standard esterification procedures. One common method is the Fischer-Speier esterification, which involves reacting the N-protected amino acid with an alcohol in the presence of an acid catalyst. researchgate.net For example, treating an amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water can yield the corresponding benzyl ester. researchgate.net

Alternatively, pre-formed N-protected serine can be reacted with a variety of alkylating agents in the presence of a base to yield the desired ester. The synthesis of N-Boc-O-benzyl-L-serine, for instance, has been achieved by treating N-Boc-L-serine with benzyl bromide in the presence of sodium hydride. nih.gov

The following table provides examples of different ester groups and the reagents that can be used for their synthesis from the corresponding N-protected serine.

| Ester Group | Reagent for Esterification |

| Methyl | Methanol / Acid catalyst or Thionyl chloride |

| Ethyl | Ethanol (B145695) / Acid catalyst |

| tert-Butyl | Isobutylene / Acid catalyst |

| Benzyl | Benzyl alcohol / Acid catalyst or Benzyl bromide / Base |

| Substituted Benzyl | Substituted benzyl alcohol / Acid catalyst |

This table showcases various ester groups and the corresponding reagents used for their synthesis.

The nature of the ester group can have a significant impact on the reactivity and stereoselectivity of reactions involving the serine derivative. The steric bulk of the ester group can influence the approach of reagents to the chiral center, thereby affecting the diastereoselectivity of reactions. For instance, bulkier ester groups might favor the formation of one stereoisomer over another due to steric hindrance.

Electronically, the ester group can influence the acidity of the α-proton and the reactivity of the carbonyl group. Electron-withdrawing groups on the ester can increase the acidity of the α-proton, which can be relevant in reactions involving enolate formation. Conversely, the reactivity of the ester carbonyl towards nucleophiles can be modulated by the electronic nature of the alcohol moiety.

While specific studies on the influence of the ester group on the reactivity and stereoselectivity of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that these effects would be operative.

Side-Chain Functionalization and Diversification

The hydroxyl group of the serine side chain provides a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of analogues.

One important transformation of N-protected serine derivatives is the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. This activation facilitates nucleophilic substitution reactions, enabling the introduction of various functionalities at the β-position. For example, the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with nucleophiles like sodium azide (B81097) or amines proceeds through an aziridinium (B1262131) intermediate to yield β-amino or α,β-diamino esters.

Furthermore, the side chain can be modified through etherification. The synthesis of O-benzyl-L-serine is a common example, where the hydroxyl group is protected as a benzyl ether. rsc.orgnih.gov This not only protects the hydroxyl group during subsequent reactions but can also be a key step in the synthesis of more complex molecules.

Recent advancements have also demonstrated the late-stage deoxygenative functionalization of serine residues in peptides, where the C-O bond of the side chain is cleaved and a new C-C bond is formed. This radical-based approach allows for the transformation of serine into noncanonical amino acids.

The following table summarizes some key side-chain functionalizations of serine derivatives.

| Functionalization | Reagents/Method | Resulting Moiety |

| O-Sulfonylation | Mesyl chloride, Tosyl chloride / Base | O-Mesyl, O-Tosyl |

| Nucleophilic Substitution | Azides, Amines, Thiols | β-Azido, β-Amino, β-Thio |

| O-Benzylation | Benzyl bromide / Base | O-Benzyl ether |

| Deoxygenative C-C bond formation | Radical-based methods | Noncanonical amino acid side chains |

This table highlights various methods for the functionalization of the serine side chain.

Incorporation of Additional Functional Groups

The introduction of new functional groups to the this compound scaffold is a key strategy to modulate its physicochemical properties and biological activity. Research in this area often begins with its precursor, O-benzyl-L-serine, which provides a versatile starting point for chemical modifications.

One notable approach involves the conversion of O-benzyl-L-serine into a functionalized monomer for polymerization. nih.gov In this process, O-benzyl-L-serine is first converted to (S)-3-(benzyloxy)-2-hydroxypropanoic acid through diazotization. This hydroxy acid is then used to create a symmetrically disubstituted lactide monomer. The ring-opening copolymerization of this monomer with lactide results in a polylactide copolymer featuring pendant benzyloxy groups. These groups can subsequently be removed through debenzylation, exposing hydroxyl (-OH) functionalities. These newly introduced hydroxyl groups serve as reactive sites for further modifications, such as reaction with succinic anhydride (B1165640) to append carboxylic acid groups, which are then available for standard carbodiimide (B86325) coupling to attach various amine-containing biomolecules. nih.gov

Another synthetic strategy involves the direct acylation of protected serine derivatives. For instance, O-benzoyl-L-serine can be prepared in high yield from tert-butyloxycarbonyl (tBoc)-L-serine. The process involves reacting the cesium salt of tBoc-L-serine with benzyl bromide to form the benzyl ester, followed by acylation with benzoyl chloride. nih.gov This method introduces a benzoyl group, demonstrating how different acyl functionalities can be incorporated into the serine structure.

Table 1: Examples of Functional Group Incorporation

| Starting Material | Reagents/Process | Incorporated Functional Group | Resulting Structure Type | Reference |

|---|---|---|---|---|

| O-benzyl-L-serine | Diazotization, Dimerization, Copolymerization, Debenzylation, Succinylation | Carboxylic Acid (-COOH) | Functionalized Polylactide Copolymer | nih.gov |

| tert-butyloxycarbonyl (tBoc)-L-serine | Benzylation, Acylation with Benzoyl Chloride | Benzoyl (-C(O)Ph) | O-benzoyl-L-serine derivative | nih.gov |

Synthesis of Peptidomimetics and Constrained Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov Constrained analogues are a subset of peptidomimetics where the molecular structure is made more rigid to lock it into a biologically active conformation. Serine derivatives are valuable building blocks for these sophisticated molecules.

A common strategy involves incorporating the amino acid into a rigid bicyclic structure. For example, L-serine can be used as the chiral starting material to synthesize 5- and 7-hydroxy indolizidin-2-one amino acids, which act as constrained dipeptide surrogates. mdpi.com The synthesis involves creating a linear unsaturated precursor from L-serine, which is then induced to form a bicyclic lactam structure. X-ray analysis of these molecules shows that their backbone dihedral angles resemble those of an ideal type II' β-turn, indicating their potential for peptide mimicry. mdpi.com

Furthermore, serine ligation is an innovative bioconjugation technique used to generate peptide analogues with enhanced properties. This site-specific strategy uses a noncanonical amino acid with a 1-amino-2-hydroxy group and a salicylaldehyde (B1680747) ester to attach functional groups. nih.gov This method has been successfully applied to create stabilized analogues of glucagon-like peptide-1 (GLP-1), demonstrating the utility of serine-based chemistry in developing advanced peptide therapeutics. nih.gov Disulfide-constrained peptides (DCPs) represent another class of analogues where serine ligation can be employed to create functional dimers or attach other moieties, enhancing their stability and therapeutic potential. acs.org

Table 2: Peptidomimetic and Constrained Analogue Strategies

| Strategy | Starting Material/Core Unit | Resulting Structure | Mimicked Feature | Reference |

|---|---|---|---|---|

| Bicyclic Surrogate Synthesis | L-Serine | Hydroxy indolizidin-2-one amino acid | Type II' β-turn | mdpi.com |

| Serine Ligation | N-terminal Serine Peptide | Site-specifically functionalized peptide | Enhanced stability/function | nih.govacs.org |

| Cyclization | Linear peptides with reactive side chains | Macrocyclic peptides | Reduced conformational flexibility | nih.gov |

Stereochemical Variations (e.g., D-Serinate Analogues)

The stereochemistry of an amino acid is a critical determinant of its biological function. While L-amino acids are predominant in nature, incorporating their D-enantiomers into molecules can lead to significant changes in activity, stability, and receptor interaction. Consequently, the synthesis and study of D-serinate analogues of this compound are of considerable interest.

The D-isomers of benzyl serinate derivatives are commercially available and utilized in various research contexts. Compounds such as Benzyl D-serinate hydrochloride and O-Benzyl-D-serine are used as building blocks in medicinal chemistry and neuroscience research. medchemexpress.comchemicalbook.com Specifically, D-Serine and its derivatives are known to act as selective modulators of N-methyl-D-aspartate (NMDA) receptors, making them valuable tools for investigating potential treatments for neurological conditions like schizophrenia. chemimpex.com

The synthesis of these stereochemical variants requires precise control. Stereoselective synthesis methods have been developed to produce α-substituted serine analogues from common, enantiomerically enriched intermediates. acs.orgnih.gov These methods allow for the creation of a wide variety of both L- and D-serine derivatives with high enantiomeric purity, which is essential for structure-activity relationship studies. For instance, chiral furan (B31954) analogues of both D- and L-serine have been synthesized from D-xylose and D-arabinose, respectively, with the D-serine analogue being transformed into a stable Fmoc-activated derivative ready for peptide incorporation. researchgate.net

Table 3: Comparison of L- and D-Serinate Analogues

| Compound Name | Stereochemistry | CAS Number | Significance/Application | Reference |

|---|---|---|---|---|

| Benzyl-L-serine | L | 17136-45-7 | Standard building block, precursor for L-derivatives | medchemexpress.com |

| L-Serine benzyl ester hydrochloride | L | 60022-62-0 | Common reagent in peptide synthesis | |

| O-Benzyl-D-serine | D | 10433-52-0 | Building block for D-peptide synthesis | chemicalbook.com |

| Benzyl D-serinate hydrochloride | D | 151651-44-4 | Research in neuroscience, NMDA receptor modulation | medchemexpress.comchemimpex.com |

Future Directions and Emerging Research Avenues for Benzyl Dibenzyl L Serinate

Catalytic and Stereoselective Synthesis Methodologies

The development of efficient and highly stereoselective synthetic routes to Benzyl (B1604629) dibenzyl-L-serinate is a primary area for future research. While methods for the synthesis of dibenzyl-L-serine have been reported, the catalytic and stereoselective synthesis of the fully benzylated derivative remains an area ripe for exploration. nih.gov Future investigations could focus on the development of novel catalytic systems that can achieve the exhaustive benzylation of L-serine in a single, high-yielding step.

A key challenge in the synthesis of Benzyl dibenzyl-L-serinate is the control of stereochemistry at the α-carbon. The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of this compound from achiral precursors or the diastereoselective benzylation of L-serine derivatives. Research in this area could lead to more atom-economical and environmentally benign synthetic processes.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Phase-Transfer Catalysts | Mild reaction conditions, high stereoselectivity | Development of novel catalysts for the N,N-dibenzylation and O-benzylation of L-serine. |

| Homogeneous Transition Metal Catalysts | High catalytic activity and selectivity | Exploration of iridium, rhodium, or palladium-based catalysts for directed C-H benzylation. |

| Biocatalysts (e.g., engineered enzymes) | High specificity and sustainability | Engineering of enzymes for the regioselective and stereoselective benzylation of serine. |

Integration into Advanced Material Science

The unique molecular architecture of this compound, with its combination of a chiral core and multiple aromatic moieties, suggests its potential as a building block for advanced materials. Future research could explore the incorporation of this compound into polymeric structures to create novel materials with tailored properties. For example, the benzyl groups could enhance the thermal stability and solubility of polymers in organic solvents, while the chiral serine backbone could impart chiroptical properties.

The development of functional materials based on this compound could lead to applications in areas such as chiral chromatography, where it could serve as a chiral stationary phase, or in optoelectronics, where its chiroptical properties could be exploited. Further studies are needed to investigate the polymerization of this compound derivatives and to characterize the properties of the resulting materials.

Applications in Supramolecular Chemistry

The aromatic benzyl groups of this compound provide opportunities for its use in supramolecular chemistry. These groups can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined supramolecular structures. Future research could investigate the ability of this compound to form organogels, liquid crystals, or other self-assembled materials.

The chiral nature of the L-serine core could direct the formation of helical or other chiral supramolecular assemblies. The study of these self-assembly processes could provide fundamental insights into the principles of molecular recognition and chiral induction. The resulting supramolecular structures could have potential applications in areas such as asymmetric catalysis and sensing.

Exploration in Chemical Biology (Excluding Biochemical and Pharmaceutical Studies)

While excluding direct biochemical and pharmaceutical studies, the field of chemical biology offers intriguing avenues for the application of this compound. Its protected nature makes it a suitable building block for the synthesis of complex molecular probes designed to investigate biological systems at a chemical level. For instance, it could be incorporated into peptide nucleic acids (PNAs) or other synthetic biopolymers to study their structure and interactions.

Future research could focus on the development of this compound derivatives functionalized with reporter groups, such as fluorophores or photoaffinity labels. These molecular tools could be used to probe protein-protein interactions or to investigate the cellular uptake and distribution of synthetic molecules, providing valuable insights into biological processes from a chemical perspective.

Development of Novel Analytical Techniques for Structural Characterization

The comprehensive structural characterization of this compound and its derivatives is essential for understanding their properties and reactivity. Future research in analytical chemistry could focus on the development of advanced techniques for the detailed analysis of this compound. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy will continue to be vital tools for confirming its molecular structure and purity.

Furthermore, the development of chiral analytical methods, such as chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) spectroscopy, will be crucial for the enantiomeric and diastereomeric analysis of this compound and its reaction products. These techniques will be indispensable for monitoring the stereochemical outcome of synthetic reactions and for characterizing the chiroptical properties of materials derived from this compound.

| Analytical Technique | Information Provided | Future Research Direction |

| Multidimensional NMR | Detailed structural connectivity and stereochemistry | Development of novel NMR pulse sequences for the unambiguous assignment of complex derivatives. |

| Chiral HPLC | Enantiomeric and diastereomeric purity | Development of new chiral stationary phases for improved separation of serine derivatives. |

| Circular Dichroism (CD) Spectroscopy | Chiroptical properties and conformation in solution | Application of CD to study the self-assembly and interactions of this compound. |

Computational Chemistry in Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the synthesis and reactivity of this compound. Future research in this area could employ quantum mechanical calculations, such as density functional theory (DFT), to predict the most favorable reaction pathways for its synthesis and to understand the mechanisms of its potential reactions.

Molecular dynamics (MD) simulations could be used to study the conformational preferences of this compound and to model its interactions with other molecules and its self-assembly into supramolecular structures. These computational studies can guide experimental work by identifying promising synthetic strategies and by predicting the properties of novel materials based on this compound.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of benzyl dibenzyl-L-serinate?

Methodological Answer: Use a uniform experimental design to systematically vary parameters such as reaction time, molar ratios of reactants (e.g., benzyl alcohol to serine derivatives), and catalyst loading. Kinetic modeling (e.g., pseudo-first-order rate equations) can identify rate-limiting steps . Include controls for side reactions, such as ester hydrolysis, and validate reproducibility through triplicate trials. Reference analogous studies on benzyl acetate synthesis, which emphasize the role of acid-alcohol molar ratios and catalyst efficiency .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Employ multi-technique characterization :

- NMR spectroscopy (¹H/¹³C) to confirm ester linkages and stereochemistry.

- HPLC with a C18 column and UV detection for purity assessment (e.g., ≥95% purity threshold).

- Mass spectrometry (MS) for molecular weight verification. Cross-reference with XRD data from structurally similar compounds (e.g., ammonium cerium phosphate catalysts) to identify crystalline impurities .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer: Use GC-MS or LC-MS for quantitative analysis, calibrated with internal standards (e.g., deuterated analogs). For kinetic studies, track reaction progress via time-sampled aliquots quenched with acidic buffers to halt esterification. Data normalization against control reactions (e.g., uncatalyzed systems) minimizes instrumental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

Methodological Answer: Apply statistical meta-analysis to compare datasets across studies, focusing on variables like solvent polarity, temperature, and catalyst type (e.g., Brønsted acids vs. enzymatic catalysts). Use Arrhenius plots to isolate temperature-dependent effects and DFT calculations to model transition-state energetics. Address outliers via sensitivity analysis, as demonstrated in benzyl acetate kinetic studies .

Q. What advanced techniques elucidate the degradation pathways of this compound under physiological conditions?